

Ovatodiolide Demonstrates Potent Anti-Cancer Efficacy in Preclinical Xenograft Models

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Compound of Interest		
Compound Name:	Ovatodiolide	
Cat. No.:	B1677817	Get Quote

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of **Ovatodiolide**'s anti-cancer effects in xenograft models, showcasing its potential as a standalone and combination therapy. This guide provides a detailed analysis of its performance against other agents, supported by experimental data, protocols, and pathway visualizations.

Ovatodiolide, a natural diterpenoid, has exhibited significant tumor suppressive capabilities in preclinical studies involving various cancer types, most notably in colon and glioblastoma xenograft models. When compared with, and used in combination with standard chemotherapeutic agents such as 5-Fluorouracil (5-FU) and temozolomide, **Ovatodiolide** shows promising results in inhibiting tumor growth and modulating key oncogenic signaling pathways.

Colon Cancer Xenograft Studies: Ovatodiolide in Combination with 5-FU

In a key study utilizing a CT26 colon cancer xenograft model, **Ovatodiolide** administered alone demonstrated comparable efficacy to the standard chemotherapy drug 5-FU in suppressing tumor growth.[1] A combination of **Ovatodiolide** and 5-FU resulted in the most significant inhibition of tumor progression, suggesting a synergistic anti-cancer effect.[1]

Quantitative Analysis of Tumor Growth Inhibition:



Treatment Group	Dosage and Administration	Tumor Volume Reduction vs. Control
Ovatodiolide	5 mg/kg, i.p., 5 times/week	Comparable to 5-FU
5-Fluorouracil (5-FU)	30 mg/kg, i.p., 2 times/week	Significant
Ovatodiolide + 5-FU	5 mg/kg Ova + 30 mg/kg 5-FU	Most significant inhibition

Note: Specific percentage of tumor volume reduction was not provided in the source material, but qualitative comparisons were made.

Glioblastoma Xenograft Studies: Ovatodiolide Potentiates Temozolomide

In the context of glioblastoma, in vitro studies have shown that **Ovatodiolide** can potentiate the anti-cancer effects of temozolomide, a standard-of-care chemotherapy for this aggressive brain cancer.[2] While detailed in vivo quantitative data from xenograft models for the combination therapy is still emerging, the initial findings strongly support the potential of **Ovatodiolide** as an adjunct therapy in glioblastoma treatment.

Experimental Protocols

A detailed understanding of the methodologies employed in these preclinical studies is crucial for replication and further investigation.

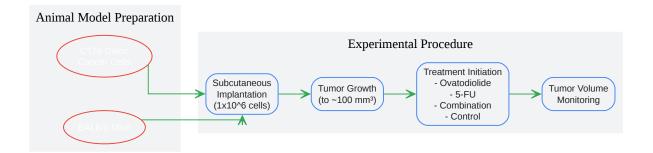
Colon Cancer Xenograft Model (CT26)

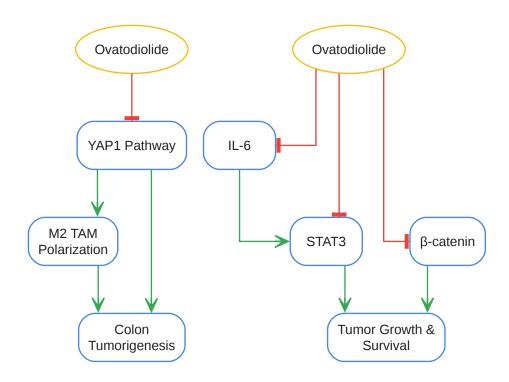
- Animal Model: BALB/c mice.[1]
- Cell Line: Murine colon carcinoma CT26 cells.[1]
- Cell Implantation: 1 x 10⁶ CT26 cells were subcutaneously injected into the flank of each mouse.[1]
- Treatment Initiation: Treatment began when tumors reached a volume of approximately 100 mm³.[1]



- Treatment Groups:
 - Control (Vehicle)
 - Ovatodiolide (5 mg/kg, intraperitoneally, five times a week)[1]
 - 5-FU (30 mg/kg, intraperitoneally, twice a week)[1]
 - o Combination: Ovatodiolide (5 mg/kg) and 5-FU (30 mg/kg)[1]
- Tumor Measurement: Tumor volume was measured regularly using calipers.
- Endpoint: Study endpoint was determined by tumor size or other humane endpoints.







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References

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- 2. Ovatodiolide inhibits the oncogenicity and cancer stem cell-like phenotype of glioblastoma cells, as well as potentiate the anticancer effect of temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
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